Methyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate
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Description
Methyl 2-((1-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2-dihydroisoquinolin-5-yl)oxy)acetate is a useful research compound. Its molecular formula is C22H22N2O5 and its molecular weight is 394.427. The purity is usually 95%.
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Scientific Research Applications
Crystallographic Studies and Molecular Interactions
The compound has been studied for its crystal structure, showcasing how its molecular components interact in a solid state. For instance, a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, has been analyzed for its crystal structure and molecular interactions, revealing hydrogen bonds and π–π interactions that contribute to its stability (Filali Baba et al., 2019). Similarly, azilsartan methyl ester ethyl acetate hemisolvate's structure has been determined, exhibiting significant hydrogen bonding and aromatic π–π stacking interactions (Li et al., 2015).
Molecular Dynamics and Docking Studies
The compound and its derivatives have also been the subject of molecular dynamics and docking studies, which are crucial for understanding how these molecules might interact with biological targets. Ethyl 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-acetate has been analyzed using various spectroscopic techniques and molecular docking studies, indicating potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).
Synthesis and Characterization for Potential Therapeutic Applications
Various derivatives of the compound have been synthesized and characterized, with some showing promise as potential antimicrobial agents and inhibitors for specific kinases, which could have implications in cancer therapy. For example, a new quinazolinone-based derivative has demonstrated potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, hinting at its potential as an anti-cancer agent (Riadi et al., 2021). Another study synthesized new quinazolines with potential as antimicrobial agents, demonstrating the compound's versatility in medicinal chemistry (Desai et al., 2007).
Properties
IUPAC Name |
methyl 2-[1-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]isoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-28-21(26)15-29-19-9-5-8-18-17(19)11-13-24(22(18)27)14-20(25)23-12-10-16-6-3-2-4-7-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWIFGZUVHJRBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.